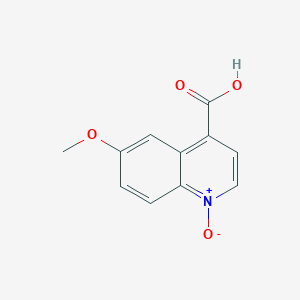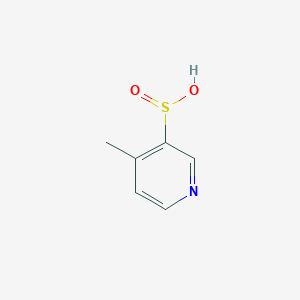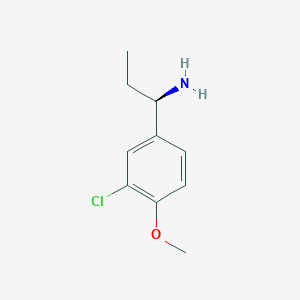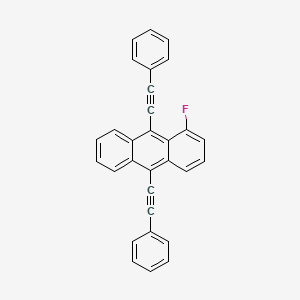![molecular formula C7H7ClN4 B13128525 s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl- CAS No. 28593-26-2](/img/structure/B13128525.png)
s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound that belongs to the class of triazolopyridazines This compound is characterized by its fused triazole and pyridazine rings, with a chlorine atom at the 6th position and methyl groups at the 3rd and 7th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 3,6-dichloropyridazine hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired triazolopyridazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form additional rings through cyclization with other reagents.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the methyl groups at the 3rd and 7th positions.
3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the chlorine atom at the 6th position.
6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Contains amino and nitro groups instead of chlorine and methyl groups.
Uniqueness
6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in chemical synthesis and its efficacy in medicinal applications.
Propiedades
Número CAS |
28593-26-2 |
|---|---|
Fórmula molecular |
C7H7ClN4 |
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
6-chloro-3,7-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C7H7ClN4/c1-4-3-6-10-9-5(2)12(6)11-7(4)8/h3H,1-2H3 |
Clave InChI |
JJVDQWUJQPZRGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NN=C(N2N=C1Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


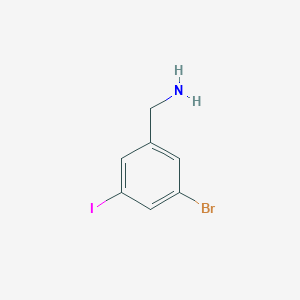
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
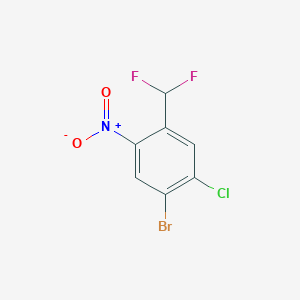

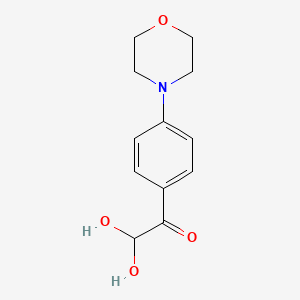

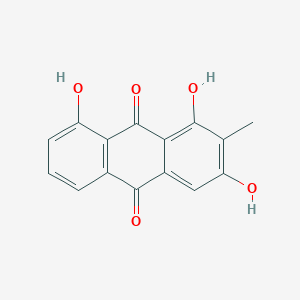
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
